molecular formula C18H16N2O3S B420484 N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide CAS No. 26959-86-4

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide

Cat. No. B420484
CAS RN: 26959-86-4
M. Wt: 340.4g/mol
InChI Key: KHXIBDMWXSGCHU-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, also known as DMAT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMAT is a thiazolidinedione derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising compound for use in various research fields.

Scientific Research Applications

Thiazolidinediones' Biological and Medicinal Applications

Pharmacological Properties and Structural Modifications : Thiazolidinediones, including structures related to N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, serve as a cornerstone in medicinal chemistry due to their wide range of pharmacological activities. These compounds, known for their antidiabetic, antimicrobial, and anticancer properties, allow for significant structural modifications to enhance biological activity. The versatility of the thiazolidinedione nucleus provides a foundation for the development of novel therapeutic agents, with modifications at the N-3 and C-5 positions being particularly critical for activity enhancement (Singh et al., 2022).

Anticancer and Antimicrobial Applications : The structural diversity of thiazolidin-4-ones, closely related to the specified acetamide, facilitates their application in designing anticancer and antimicrobial agents. Research highlights the potential of these compounds to serve as efficient drug agents by optimizing the structure for enhanced biological activity. This structural optimization aids in the development of new small molecules targeting various diseases, showcasing the compound's versatility in drug design (Mech et al., 2021).

Synthesis and Green Chemistry : The synthesis of thiazolidines and their derivatives, including the acetamide , emphasizes the integration of green chemistry principles. Utilizing methods like multicomponent reactions and click reactions, researchers aim to improve selectivity, purity, and yield of these compounds. Green synthesis approaches are highlighted for their environmental benefits and efficiency in producing thiazolidine derivatives with diverse therapeutic and pharmaceutical activities (Sahiba et al., 2020).

properties

IUPAC Name

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12-8-10-15(11-9-12)19(13(2)21)17-16(22)20(18(23)24-17)14-6-4-3-5-7-14/h3-11,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXIBDMWXSGCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2C(=O)N(C(=O)S2)C3=CC=CC=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide

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